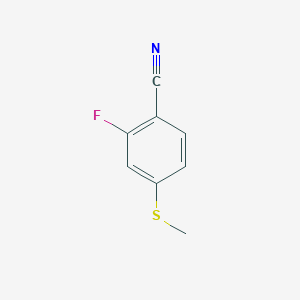

2-Fluoro-4-(methylthio)benzonitrile

Description

Contextualizing 2-Fluoro-4-(methylthio)benzonitrile within the Landscape of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.orgnumberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is attributed to several key features of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest covalent single bonds in organic chemistry. wikipedia.orgchinesechemsoc.orgjst.go.jp Consequently, fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, making them highly valuable in the design of pharmaceuticals and agrochemicals. chinesechemsoc.orgnih.gov It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

This compound is a member of the fluorinated benzonitrile (B105546) family. These compounds are characterized by a benzene (B151609) ring substituted with both a fluorine atom and a nitrile group. rsc.org Fluorinated benzonitriles are recognized as important intermediates in the synthesis of a variety of complex molecules. chemimpex.comgoogle.comgoogle.com The presence of the fluorine atom can influence the reactivity of the nitrile group and the aromatic ring, often directing the course of chemical reactions and enabling synthetic transformations that would be difficult to achieve otherwise. acs.org The specific placement of the fluorine atom at the ortho-position to the nitrile group in this compound, and para to the methylthio group, creates a unique electronic environment that governs its reactivity and potential applications.

The Strategic Significance of Nitrile and Thioether Functionalities in Synthetic Methodologies

The nitrile (cyano) group and the thioether (sulfide) group are both exceptionally versatile functional groups in organic synthesis. nih.govwikipedia.org The nitrile group, with its carbon-nitrogen triple bond, is a potent electrophile at the carbon atom and possesses a nucleophilic nitrogen atom with a lone pair of electrons. nih.govlibretexts.org This duality allows nitriles to participate in a wide array of chemical transformations. They can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or react with organometallic reagents to form ketones. libretexts.orgnumberanalytics.com Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition and cascade reactions to construct complex carbo- and heterocyclic systems. nih.gov The incorporation of a nitrile group into a molecule can also enhance its binding affinity to biological targets and improve its pharmacokinetic profile. nih.gov

Thioethers, characterized by a C-S-C bond linkage, also play a significant role in synthetic chemistry. wikipedia.orglibretexts.org The sulfur atom in a thioether is more nucleophilic and less basic than the oxygen atom in an ether, which allows for selective reactions. masterorganicchemistry.com Thioethers can be readily prepared through the alkylation of thiols and are themselves precursors to other important functional groups. taylorandfrancis.com For instance, they can be oxidized to sulfoxides and sulfones, which are valuable functionalities in medicinal chemistry. masterorganicchemistry.com The thioether group can also participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. taylorandfrancis.com In the context of this compound, the methylthio group introduces a nucleophilic center and can be a key handle for further molecular elaboration.

Overview of Research Trajectories for Multifunctional Aromatic Compounds in Chemical Sciences

Multifunctional aromatic compounds, which possess several different functional groups on an aromatic ring, are at the forefront of research in the chemical sciences. openaccessjournals.com These compounds serve as versatile building blocks for the synthesis of a wide range of complex organic molecules with tailored properties. openaccessjournals.commdpi.com Current research trends are focused on the development of efficient and selective methods for the synthesis and functionalization of these molecules. openaccessjournals.com

One major research trajectory involves the exploration of these compounds in medicinal chemistry. The strategic combination of different functional groups can lead to molecules with enhanced biological activity and improved pharmacokinetic properties. nih.govnih.gov For example, the presence of multiple functional groups allows for fine-tuning of a molecule's interaction with a biological target, potentially leading to more potent and selective drugs. nih.gov

Another significant area of research is in materials science. Multifunctional aromatic compounds are being investigated for their potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs), polymers, and other functional materials. numberanalytics.comrsc.org The electronic and photophysical properties of these compounds can be precisely controlled by varying the nature and position of the functional groups on the aromatic ring. rsc.org

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZYNWBZLPDDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methylthio Benzonitrile

Retrosynthetic Analysis of 2-Fluoro-4-(methylthio)benzonitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-sulfur (C-S) bond and the carbon-nitrile (C-CN) bond.

One logical retrosynthetic step is the disconnection of the methylthio group, leading to a fluorinated benzonitrile (B105546) precursor with a suitable leaving group at the 4-position, such as a halogen. This approach relies on the subsequent formation of the C-S bond. Another key disconnection involves the nitrile group, which suggests a precursor such as a 2-fluoro-4-(methylthio)halobenzene that can be converted to the benzonitrile. This strategy focuses on the introduction of the nitrile group in the final steps of the synthesis.

Established Synthetic Routes to this compound

Several established methods are utilized for the synthesis of this compound, primarily involving nucleophilic aromatic substitution, functional group interconversions, and nitrile formation strategies.

Nucleophilic Aromatic Substitution (SNAr) Approaches to Fluorinated Benzonitrile Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro or cyano group, positioned ortho or para to the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com

A common starting material for the synthesis of this compound is 2,4-difluorobenzonitrile (B34149). In this approach, one of the fluorine atoms is selectively displaced by a methylthiolate nucleophile. The regioselectivity of this reaction, determining whether the fluorine at the 2- or 4-position is substituted, can be influenced by solvent effects. tandfonline.comtandfonline.com

Another SNAr strategy involves starting with a precursor like 2-fluoro-4-nitrobenzonitrile. The nitro group activates the ring for nucleophilic attack. google.com

Functional Group Interconversions for Methylthio Group Introduction

The introduction of the methylthio group is a critical step in the synthesis. This can be achieved through various functional group interconversions.

One method involves the reaction of a 4-halobenzonitrile derivative with sodium sulfide (B99878) or sodium hydrogen sulfide, followed by methylation. google.com Alternatively, a more direct approach is the reaction with sodium thiomethoxide.

In a reported synthesis, the methylthio moiety was introduced by the metallation of 4-fluoro-2-bromobenzoic acid, followed by treatment with dimethyl disulfide. tandfonline.comtandfonline.com This method provides a regioselective route to the desired product.

Nitrile Group Formation Strategies on Aryl Halides

The formation of the nitrile group is another key transformation. A widely used method is the cyanation of an aryl halide. For instance, a 2-fluoro-4-(methylthio)halobenzene can be converted to this compound using a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This reaction, known as the Rosenmund-von Braun reaction, is a powerful tool for introducing a nitrile group onto an aromatic ring. A similar procedure has been documented for the synthesis of 2-fluoro-4-methylbenzonitrile (B33328) from 4-bromo-3-fluorotoluene.

Novel Synthetic Pathway Development for Enhanced Efficacy and Sustainability

Research continues to focus on developing more efficient and sustainable methods for the synthesis of aryl sulfides, including this compound.

Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-sulfur bonds. nih.govresearchgate.netresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.gov

Palladium- and copper-based catalytic systems are commonly employed for the cross-coupling of aryl halides or pseudohalides with thiols or their derivatives. nih.govresearchgate.netnih.gov The development of new ligands and catalysts has significantly expanded the scope and efficiency of these reactions. researchgate.net Decarboxylative C-S cross-coupling reactions have also been explored as an alternative, avoiding the need for halocarbon precursors. nus.edu.sg These advancements pave the way for more sustainable and atom-economical syntheses of this compound and related compounds.

Development of Greener Synthetic Protocols for this compound

The pursuit of sustainable chemical manufacturing has spurred research into greener synthetic protocols for a wide array of chemical compounds, including this compound. Traditional synthetic routes often involve the use of hazardous reagents and solvents, generating significant chemical waste. In response, efforts are being directed towards the development of more environmentally benign alternatives.

While specific research on "green" synthesis for this compound is not extensively documented in publicly available literature, general principles of green chemistry can be applied. These include the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the improvement of atom economy. For instance, a patented process for a related compound, 4-fluoro-2-methylbenzonitrile (B118529), highlights a method that avoids toxic and hazardous reagents like copper (I) cyanide and high boiling point solvents, aiming for a more commercially and environmentally friendly process. wipo.int Such approaches, focusing on reducing the environmental impact of chemical production, are indicative of the direction the field is taking.

The synthesis of various benzonitrile derivatives is also being explored through more sustainable methods, such as using ionic liquids that can act as recyclable reaction media and catalysts. researchgate.net These innovative approaches, while not yet specifically reported for this compound, suggest potential avenues for developing greener protocols for its synthesis in the future.

Chemo- and Regioselective Synthesis of this compound Derivatives

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for creating a diverse range of derivatives with potentially valuable properties. The inherent reactivity of the aromatic ring, influenced by the fluorine, methylthio, and nitrile substituents, governs the chemo- and regioselectivity of subsequent reactions.

The fluorine atom and the nitrile group are electron-withdrawing, directing nucleophilic attack to the positions ortho and para to them. Conversely, the methylthio group is generally considered an ortho, para-directing group for electrophilic aromatic substitution. youtube.com This interplay of electronic effects allows for controlled functionalization.

A key synthetic route to the core structure itself involves the regioselective nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with a methylthiolate source. tandfonline.com The selectivity of this reaction, favoring the substitution at the 4-position, is influenced by solvent effects. tandfonline.com This principle of controlling regioselectivity through reaction conditions is fundamental to the synthesis of its derivatives.

While specific, in-depth studies on the chemo- and regioselective synthesis of a wide array of this compound derivatives are not widely reported, the established principles of aromatic substitution provide a predictive framework for such transformations. For example, electrophilic substitution reactions would be expected to occur at the positions ortho and para to the activating methylthio group.

Mechanistic Investigations of Key Synthetic Steps for this compound

Understanding the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivity. The primary synthetic route, the nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzonitrile, has been the subject of mechanistic consideration.

The SNAr mechanism typically proceeds through a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups, such as the nitrile group and the fluorine atoms in the starting material, facilitates the formation of this complex by stabilizing the negative charge. masterorganicchemistry.com

Research has indicated that the regioselectivity of the reaction between 2,4-difluorobenzonitrile and sodium thiomethoxide is dependent on the solvent used, suggesting that the solvent plays a crucial role in the reaction mechanism, likely by influencing the stability of the transition states leading to the different regioisomers. tandfonline.com

Chemical Reactivity and Derivatization of 2 Fluoro 4 Methylthio Benzonitrile

Reactivity of the Nitrile Group in 2-Fluoro-4-(methylthio)benzonitrile

The nitrile group is a valuable functional handle due to its ability to undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. More controlled reactions can produce the corresponding primary amide, 2-Fluoro-4-(methylthio)benzamide. This amide can be further reacted, for instance, with methylating agents to produce N-substituted amides. The synthesis of related N-methyl-2-fluoro-4-nitrobenzamide from its corresponding nitrile highlights a common pathway that involves chlorination followed by amination. researchgate.net This general approach is applicable to the derivatization of the nitrile group in the target molecule.

Table 1: Representative Hydrolysis and Amidation Reactions

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻, heat | 2-Fluoro-4-(methylthio)benzoic acid | Hydrolysis |

| This compound | H₂O₂, base | 2-Fluoro-4-(methylthio)benzamide | Amidation |

The nitrile group is readily reduced to a primary amine, (2-Fluoro-4-(methylthio)phenyl)methanamine. This transformation is crucial for introducing a flexible aminomethyl side chain. A wide array of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and various borane (B79455) complexes. organic-chemistry.org For example, the reduction of similar fluorinated benzonitriles has been achieved using catalytic hydrogenation in an ammonia (B1221849) atmosphere. google.com Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is also effective for reducing various nitriles to primary amines. organic-chemistry.org

Table 2: Typical Reduction Reactions of the Nitrile Group

| Reactant | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| This compound | 1. LiAlH₄ in THF; 2. H₂O | (2-Fluoro-4-(methylthio)phenyl)methanamine | A powerful, non-selective reducing agent. |

| This compound | H₂, Raney Ni or Pd/C, NH₃ | (2-Fluoro-4-(methylthio)phenyl)methanamine | Catalytic hydrogenation; often performed under pressure. google.com |

| This compound | BH₃-THF complex | (2-Fluoro-4-(methylthio)phenyl)methanamine | A common and effective borane-based reduction. |

The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azide (B81097) reagents to form tetrazole rings. researchgate.net This reaction is a cornerstone of "click chemistry" and provides a highly efficient route to 5-substituted-1H-tetrazoles. nih.govsigmaaldrich.com The reaction involves the 1,3-dipolar cycloaddition of an azide (like sodium azide or trimethylsilyl (B98337) azide) to the carbon-nitrogen triple bond of the nitrile. nih.gov The presence of electron-withdrawing groups on the benzonitrile (B105546) can facilitate this reaction. nih.gov The resulting product would be 5-(2-Fluoro-4-(methylthio)phenyl)-1H-tetrazole, a bioisostere for a carboxylic acid group, which is significant in medicinal chemistry. nih.gov

Table 3: [3+2] Cycloaddition for Tetrazole Synthesis

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | NaN₃, NH₄Cl, DMF, heat | 5-(2-Fluoro-4-(methylthio)phenyl)-1H-tetrazole | [3+2] Cycloaddition |

Reactivity of the Thioether (Methylthio) Group in this compound

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized or alkylated.

The methylthio group can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone, depending on the reaction conditions and the strength of the oxidizing agent. nih.gov Common oxidants for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The resulting products, 2-Fluoro-4-(methylsulfinyl)benzonitrile (sulfoxide) and 2-Fluoro-4-(methylsulfonyl)benzonitrile (sulfone), have significantly different electronic and physical properties compared to the starting thioether. nih.govnih.gov The sulfonyl derivative, in particular, is a known compound. cymitquimica.com

Table 4: Oxidation of the Methylthio Group

| Reactant | Reagents/Conditions | Product | Product Type |

|---|---|---|---|

| This compound | H₂O₂ (1 equivalent), Acetic Acid | 2-Fluoro-4-(methylsulfinyl)benzonitrile | Sulfoxide |

| This compound | m-CPBA (1 equivalent), CH₂Cl₂ | 2-Fluoro-4-(methylsulfinyl)benzonitrile | Sulfoxide |

| This compound | H₂O₂ (>2 equivalents), Acetic Acid | 2-Fluoro-4-(methylsulfonyl)benzonitrile | Sulfone |

The sulfur atom of the thioether can act as a nucleophile and attack alkylating agents, such as alkyl halides (e.g., methyl iodide), to form ternary sulfonium (B1226848) salts. youtube.com This reaction converts the neutral thioether into a positively charged sulfonium group. The resulting product, a (4-cyano-3-fluorophenyl)dimethylsulfonium salt, can be a useful intermediate in its own right, for example, in radiochemical synthesis for PET tracers where sulfonium salts can act as leaving groups. ucl.ac.uk

Table 5: Alkylation of the Methylthio Group

| Reactant | Reagents/Conditions | Product | Product Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | (4-Cyano-3-fluorophenyl)dimethylsulfonium iodide | Sulfonium Salt |

Cleavage Reactions of the C-S Bond

The carbon-sulfur (C-S) bond in this compound can be selectively cleaved under specific reaction conditions. This cleavage is a critical transformation, as it allows for the introduction of other functional groups at the 4-position of the aromatic ring. Metal-free methods for C-S bond cleavage have been developed, often employing oxidizing agents or halogenated reagents. rsc.orgresearchgate.netresearchgate.net For instance, reagents like Selectfluor can mediate the cleavage of C-S bonds in thioethers, leading to the formation of new C-O bonds. researchgate.netresearchgate.net Mechanistic studies suggest that these reactions can proceed through sulfoxide intermediates. researchgate.net

Reactivity of the Aryl Fluoride (B91410) in this compound

The fluorine atom on the aromatic ring significantly influences the reactivity of the molecule, primarily through its strong electron-withdrawing inductive effect. This electronic influence is pivotal in directing various substitution and functionalization reactions.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.eduorganic-chemistry.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While the nitrile group can act as a DMG, the fluorine atom itself is considered a moderate directing group. organic-chemistry.org The interplay between the fluorine, nitrile, and methylthio groups will dictate the regioselectivity of lithiation on the this compound core. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents ortho to the directing group. wikipedia.org

The electron-deficient nature of the aromatic ring, enhanced by the presence of the fluorine and nitrile groups, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the fluoride leaving group. libretexts.org

The rate and success of SNAr reactions are highly dependent on the nature of the nucleophile and the reaction conditions. A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the fluoride. The order of leaving group reactivity in SNAr reactions is typically F > Cl > Br > I, which is opposite to that observed in aliphatic nucleophilic substitutions. nih.govrsc.org For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base demonstrates the feasibility of SNAr for creating new C-N bonds. nih.gov Similarly, unprotected ortho-fluoro benzoic acids can react with organolithium or Grignard reagents to achieve substitution. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Alkoxides | Aryl ethers | |

| Amines | Aryl amines | nih.gov |

| Thiolates | Diaryl sulfides | chemicalbook.com |

| Organolithium Reagents | Alkyl/Aryl substituted arenes | researchgate.net |

| Grignard Reagents | Alkyl/Aryl substituted arenes | researchgate.net |

Beyond SNAr, the C-F bond can be activated and functionalized through other means, often involving transition metal catalysis. rsc.org These methods provide alternative pathways to introduce new functionalities at the fluorine-bearing carbon. While less common than SNAr for this specific type of substrate, C-F activation represents an expanding area of research with the potential for novel transformations.

Electrophilic Aromatic Substitution Patterns on the Benzonitrile Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The directing effects of the substituents on the this compound ring determine the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The methylthio group is also an ortho-, para-director. The interplay of these directing effects will govern the regiochemical outcome of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to the deactivating nature of the nitrile and fluorine groups, forcing conditions may be required to achieve electrophilic substitution.

Synthesis of Advanced Molecular Architectures Featuring the this compound Moiety

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. For example, it can be incorporated into larger scaffolds through the reactions described above. The resulting structures can serve as intermediates in the synthesis of various functional materials and compounds. For instance, derivatives of fluorobenzonitriles are used in the synthesis of biologically active compounds and liquid crystals. The strategic functionalization of the this compound core allows for the construction of intricate molecular frameworks with tailored properties.

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 4 Methylthio Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis)

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methyl protons. The aromatic region will likely show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The protons on the benzene (B151609) ring are in distinct chemical environments. The proton at position 3 (ortho to the fluorine and meta to the methylthio group) would likely appear at the most downfield position due to the deshielding effects of the adjacent fluorine. The proton at position 5 (ortho to the methylthio group and meta to the fluorine) would be influenced by both groups, while the proton at position 6 (meta to both fluorine and the nitrile group) would also have a characteristic shift. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will display a range of chemical shifts influenced by the attached functional groups. The carbon atom directly bonded to the fluorine (C-2) will show a large C-F coupling constant. The carbon attached to the methylthio group (C-4) and the carbon bearing the nitrile group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3, C-5, and C-6) will be distinguishable based on their positions relative to the substituents. The methyl carbon of the -SCH₃ group will appear at a high-field position.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For 2-Fluoro-4-(methylthio)benzonitrile, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal will be influenced by the electronic effects of the para-methylthio and ortho-nitrile groups. The coupling of the fluorine with the ortho and meta protons on the aromatic ring will result in a complex multiplet structure for the fluorine resonance.

Predicted NMR Data for this compound: (Note: The following table is based on theoretical predictions and data from similar compounds, as direct experimental data is not available.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| Aromatic H (position 3) | 7.4 - 7.6 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H (position 5) | 7.1 - 7.3 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| Aromatic H (position 6) | 7.0 - 7.2 | d | J(H-H) ≈ 8-9 |

| -SCH₃ | 2.4 - 2.6 | s | - |

| ¹³C | |||

| C-CN | 117 - 120 | s | - |

| C-F | 160 - 165 | d | ¹J(C-F) ≈ 240-260 |

| C-SCH₃ | 145 - 150 | s | - |

| Aromatic C | 115 - 140 | m | - |

| -SCH₃ | 15 - 20 | s | - |

| ¹⁹F | |||

| Ar-F | -110 to -120 | m | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and understanding its vibrational modes. For this compound, the spectra are expected to be rich with characteristic bands corresponding to the nitrile, fluoro, and methylthio groups, as well as the benzene ring vibrations.

A detailed study on the closely related molecule, 2-(methylthio)benzonitrile (B1630349), using solid-phase FT-IR and FT-Raman spectroscopy, combined with DFT calculations (B3LYP/6-31G* and B3LYP/6-311+G**), provides a strong basis for interpreting the vibrational spectrum of the title compound. mdpi.com The introduction of a fluorine atom at the 2-position is expected to cause shifts in the vibrational frequencies of the aromatic ring and adjacent functional groups.

Key Vibrational Bands:

Nitrile (C≡N) Stretching: A strong and sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration. This band is typically weaker in the Raman spectrum.

C-F Stretching: The C-F stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the region of 1200-1300 cm⁻¹.

C-S Stretching: The C-S stretching vibration of the methylthio group is generally observed as a weak to medium band in the range of 600-800 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

CH₃ Vibrations: The symmetric and asymmetric stretching and bending vibrations of the methyl group will also be present in the spectra.

Vibrational Band Assignments for this compound (Predicted based on data for 2-(methylthio)benzonitrile mdpi.com):

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| CH₃ Asymmetric Stretch | ~2980 | Medium | Medium |

| CH₃ Symmetric Stretch | ~2920 | Medium | Strong |

| C≡N Stretch | 2220 - 2240 | Strong | Weak |

| Aromatic C=C Stretch | 1580 - 1600 | Medium | Strong |

| Aromatic C=C Stretch | 1470 - 1490 | Strong | Medium |

| CH₃ Asymmetric Bend | ~1440 | Medium | Medium |

| CH₃ Symmetric Bend | ~1320 | Medium | Weak |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| In-plane C-H Bend | 1000 - 1200 | Medium | Medium |

| Out-of-plane C-H Bend | 800 - 900 | Strong | Weak |

| C-S Stretch | 650 - 750 | Medium | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₈H₆FNS), the molecular weight is 167.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 167. The presence of fluorine and sulfur atoms would give rise to characteristic isotopic patterns. The fragmentation of the molecular ion would likely proceed through several pathways, driven by the stability of the resulting fragments.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds, leading to a fragment ion at m/z 152.

Loss of the thiomethyl radical (•SCH₃): This would result in a fragment ion at m/z 120.

Loss of HCN: Fragmentation of the nitrile group could lead to the loss of hydrogen cyanide, resulting in a fragment at m/z 140.

Cleavage of the C-F bond: Loss of a fluorine radical (•F) would produce a fragment at m/z 148.

Fragmentation of the aromatic ring: Complex fragmentation patterns involving the cleavage of the benzene ring can also be expected.

The exact fragmentation pattern and the relative abundances of the fragment ions would provide valuable structural information and could be compared with data from similar compounds available in mass spectral libraries such as the NIST database.

Computational Chemistry Approaches for Understanding Molecular Properties

Computational chemistry provides powerful tools to complement and rationalize experimental findings, offering deep insights into the electronic structure, reactivity, and conformational landscape of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be employed to optimize the geometry of this compound and predict various properties. nih.govmedjchem.com

DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, calculated vibrational frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands. mdpi.com Electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges can also be computed. The MEP map, for instance, can visualize the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can be used to explore its conformational flexibility, particularly the orientation of the methylthio group relative to the benzene ring. MD simulations can also provide insights into the intermolecular interactions and the local structure of the compound in the liquid phase or in solution. Studies on benzonitrile (B105546) and its derivatives have utilized MD simulations to understand phenomena such as orientational pair correlations and the formation of local structures. letopharm.com Although direct MD simulation data for the title compound is not available, such studies on related molecules indicate that intermolecular forces, including dipole-dipole interactions and hydrogen bonding (if applicable in a protic solvent), play a significant role in determining the condensed-phase behavior.

Frontier Molecular Orbital (FMO) Theory Applied to Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the reactivity and selectivity of chemical reactions. acs.orgresearchgate.netrsc.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT methods. The HOMO is typically associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO relates to its electrophilicity (electron acceptor).

The presence of the electron-donating -SCH₃ group and the electron-withdrawing -F and -CN groups will significantly influence the energy levels and spatial distribution of the frontier orbitals. It is expected that the HOMO will have significant contributions from the sulfur atom and the aromatic ring, while the LUMO will likely be localized more on the nitrile group and the aromatic ring, particularly near the electron-withdrawing substituents.

An analysis of the FMOs can provide insights into the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, the sites on the aromatic ring with the largest HOMO coefficients would be predicted to be the most susceptible to electrophilic attack.

Applications of 2 Fluoro 4 Methylthio Benzonitrile As a Synthetic Building Block and Precursor

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The trifunctional nature of 2-fluoro-4-(methylthio)benzonitrile makes it a versatile building block for the synthesis of complex organic molecules, particularly heterocyclic compounds and substituted aromatic systems that are scaffolds for medicinally relevant compounds. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution. Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as a leaving group or modify the electronic properties of the molecule.

A significant application of this structural motif is in the synthesis of kinase inhibitors. While direct synthesis from this compound is not widely documented in publicly available research, the closely related analogue, 2-fluoro-4-bromobenzonitrile, is a key starting material in the synthesis of potent c-Met kinase inhibitors. google.com The c-Met proto-oncogene is a target in cancer therapy, and its inhibitors are of significant interest in drug discovery.

The synthesis of the advanced intermediate, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] google.comias.ac.inmdpi.comtriazin-2-yl]benzamide, highlights the utility of the 2-fluoro-4-substituted benzonitrile (B105546) core. google.com In a key step, the bromo-analogue is converted to a boronate ester, which then participates in cross-coupling reactions to build the complex heterocyclic system. A similar transformation would be applicable to this compound, potentially proceeding through an initial oxidation of the methylthio group to a sulfone, followed by nucleophilic substitution.

The preparation of quinazoline (B50416) derivatives, another important class of bioactive molecules, often utilizes substituted aminobenzonitriles. nih.gov The conversion of this compound to an amino derivative would provide a direct route to novel quinazoline scaffolds, which are known to interact with multiple biological targets in cancer treatment. nih.gov Similarly, the synthesis of benzothiophene (B83047) derivatives, which have shown antimicrobial and kinase inhibitory activity, can be achieved through cyclization reactions of appropriately substituted thioanisole (B89551) derivatives. ias.ac.innih.govsemanticscholar.org

Table 1: Representative Synthesis Utilizing a 2-Fluoro-4-Substituted Benzonitrile Intermediate This table is based on the synthesis of a c-Met kinase inhibitor using a closely related analogue.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | 2-Fluoro-4-bromobenzonitrile | 1. Isopropylmagnesium chloride, THF2. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | google.com |

| 2 | Product from Step 1 | Suzuki Coupling with a heterocyclic partner | Complex biaryl intermediate | google.com |

| 3 | Product from Step 2 | Amidation | 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] google.comias.ac.inmdpi.comtriazin-2-yl]benzamide | google.com |

Utilization in the Development of Advanced Materials (e.g., Polymer Precursors, Liquid Crystals - excluding specific material properties)

In the field of materials science, fluorinated benzonitriles are recognized as important precursors for advanced materials such as polymers and liquid crystals. While specific applications of this compound itself are not extensively detailed, its structural features are highly relevant to the design of new materials.

For instance, the isomer 4-fluoro-2-methylbenzonitrile (B118529) is used in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) materials, which are crucial components in Organic Light-Emitting Diodes (OLEDs). The synthesis involves a nucleophilic aromatic substitution reaction where the fluorine atom is displaced by a carbazole (B46965) derivative to construct the final TADF molecule. The presence of the benzonitrile moiety is critical to the electronic properties of the resulting material.

Furthermore, research into functional polymers has demonstrated the use of fluorinated benzaldehyde (B42025) derivatives in creating novel phenylcyanoacrylates. These monomers can then be copolymerized with other monomers like styrene (B11656) to produce functional polymers. The synthesis involves a Knoevenagel condensation between a substituted benzaldehyde and an alkyl cyanoacetate. The resulting polymers possess tailored properties based on the specific substitutions on the aromatic ring. Given that this compound could be converted to the corresponding benzaldehyde, it represents a potential precursor for novel fluorinated and sulfur-containing polymers.

The development of liquid crystal materials also relies on molecules with specific structural and electronic properties. Research has shown that polystyrene derivatives modified with liquid crystal precursor molecules can act as orientation layers for liquid crystal displays. google.com The synthesis of these polymers often starts from functionalized styrenes or involves the modification of a pre-formed polymer. The rigid, polar structure of this compound makes it a candidate for incorporation into such systems, either as a core for a liquid crystal molecule or as a pendant group on a polymer backbone to influence alignment properties.

Precursor in Agrochemistry Research for Designing New Active Scaffolds (excluding efficacy or toxicity)

The design of new agrochemicals, such as fungicides and insecticides, often involves the exploration of novel chemical scaffolds to identify new modes of action and overcome resistance. Substituted benzonitriles are a well-established class of intermediates in this area of research. The presence of fluorine and a sulfur-containing group, as in this compound, is of particular interest in agrochemical design.

Patents related to fungicidal compositions frequently describe active ingredients built upon complex heterocyclic systems, which are often synthesized from simpler aromatic precursors. For example, certain fungicidal picolinamide (B142947) derivatives are formulated into emulsifiable concentrates for agricultural use. epo.org The synthesis of such complex molecules often relies on the availability of diverse building blocks to create libraries of candidate compounds for screening.

Similarly, patents for insecticidal compositions describe a wide array of active molecules, including synergistic combinations of different chemical classes. googleapis.com The search for new active ingredients is a continuous process, and building blocks like this compound provide a starting point for creating novel molecular frameworks. The methylthio group, for instance, is a feature of some commercial insecticides, and its incorporation into a fluorinated benzonitrile scaffold allows for the generation of unique structures for biological evaluation.

The general synthetic utility of this compound allows for its incorporation into various heterocyclic systems known to have pesticidal activity. For example, it could be a precursor for substituted quinazolines or benzothiophenes, which are scaffolds explored in agrochemical research. The synthetic route often involves the initial conversion of the benzonitrile to an aminobenzamide or a related intermediate, which then undergoes cyclization with other reagents.

Future Research Directions and Unexplored Avenues for 2 Fluoro 4 Methylthio Benzonitrile

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

While 2-Fluoro-4-(methylthio)benzonitrile is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. The field of asymmetric catalysis has matured significantly, providing powerful tools for creating stereochemically complex molecules. nih.gov Future research could focus on introducing chirality to derivatives of this compound, a critical step for applications in pharmaceuticals and materials science.

One major area of exploration is the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. researchgate.netresearchgate.net This could be achieved by coupling the this compound core with another aromatic ring system and then employing modern organocatalytic or transition-metal-catalyzed methods to control the axial chirality. researchgate.netacs.org For instance, N-heterocyclic carbenes (NHCs) have been successfully used to synthesize axially chiral benzonitriles through dynamic kinetic resolution processes. researchgate.net Investigating similar strategies could yield novel, optically active biaryl compounds incorporating the fluoro and methylthio functionalities.

Another approach would be the asymmetric functionalization of a substituent attached to the aromatic ring. While the core itself is not chiral, derivatization followed by an asymmetric reaction—such as the reduction of a ketone or the alkylation of a prochiral center on a side chain—could introduce a stereocenter. The electronic properties imparted by the fluorine and methylthio groups could influence the stereochemical outcome of such reactions, making this a fertile ground for investigation.

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processes to continuous flow chemistry. This shift is driven by the numerous advantages of flow systems, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. rsc.orgnih.gov

Future work should aim to adapt the synthesis of this compound and its derivatives to continuous flow methodologies. Cyanation reactions, which are often required for the synthesis of benzonitriles, can involve highly toxic reagents like metal cyanides. Performing these reactions in a closed, continuous flow system can significantly mitigate the associated hazards. rsc.org Furthermore, cyanide-free methods, such as the van Leusen reaction which uses p-tosylmethyl isocyanide (TosMIC), have been successfully implemented in flow reactors for the synthesis of other aryl nitriles and could be adapted for this specific compound. rsc.org

A continuous flow process would enable a more efficient and reproducible production of this compound. The precise temperature and residence time control in microreactors could lead to higher yields and purities by minimizing the formation of byproducts often encountered in high-temperature batch reactions. rsc.org The development of a telescoped multi-step flow synthesis, where crude intermediates are directly channeled into subsequent reaction steps without isolation, would represent a significant advancement in the efficient manufacturing of this chemical building block.

Investigation of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis are cornerstones of green chemistry, offering mild and sustainable alternatives to conventional synthetic methods that often require harsh reagents and conditions. researchgate.netrsc.org These techniques could be applied to both the synthesis and the subsequent transformation of this compound.

Synthesis: Electrocatalytic methods for synthesizing benzonitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts have been reported. rsc.orgrsc.org A potential research avenue is the development of an electrochemical process to synthesize this compound from 2-fluoro-4-(methylthio)benzyl alcohol. Similarly, photocatalytic methods for generating benzonitriles from benzyl (B1604629) alcohols on semiconductor nanosheets could be explored. chemistryviews.org

Functional Group Transformation: The nitrile group is highly versatile and can be transformed into other valuable functionalities. Photocatalytic reduction of benzonitriles to benzylamines using catalysts like palladium-loaded titanium(IV) oxide has been demonstrated. rsc.orgrsc.org Applying this to this compound would provide a green route to the corresponding benzylamine, a valuable intermediate. Electrocatalytic hydrogenation on copper-silver electrodes offers another mild pathway for this reduction. acs.org Beyond the nitrile group, the C-F and C-S bonds could potentially be activated or transformed under specific photocatalytic or electrocatalytic conditions, opening up pathways for novel late-stage functionalization.

Designing Multifunctional Catalysts Incorporating the this compound Scaffold

The concept of multifunctional catalysts, where a single molecular entity or material possesses multiple catalytic sites or functions, is a frontier in catalysis research. nih.gov The rigid aromatic structure of this compound makes it an interesting candidate to serve as a scaffold for designing such catalysts.

The distinct electronic nature and coordination potential of its functional groups could be leveraged. For example, the sulfur atom of the methylthio group is a soft donor and could act as a coordination site for a transition metal catalyst. The fluorine atom and nitrile group, being electron-withdrawing, could electronically modulate the activity of the anchored metal center. This would create a catalyst where the scaffold is not merely a passive support but an active participant in the catalytic cycle.

Furthermore, this scaffold could be incorporated into larger structures like polymers or metal-organic frameworks (MOFs). nih.gov Polymerizing derivatives of this compound could yield materials where the nitrile or other functional groups are available for post-synthetic modification, allowing for the attachment of various catalytic species. Such materials could exhibit synergistic effects, where the properties of the scaffold (e.g., hydrophobicity, thermal stability) and the activity of the catalytic sites work in concert to achieve enhanced performance. nih.gov Drawing inspiration from the use of other fluorinated benzonitriles in creating materials with advanced optical properties, such as TADF emitters, suggests that this scaffold could be used to design catalysts with integrated sensory or photophysical functions. ossila.com

Data of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not readily available | C₈H₆FNS | 167.21 |

| 4-Fluoro-2-methylbenzonitrile (B118529) | 147754-12-9 | C₈H₆FN | 135.14 |

| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 194853-86-6 | C₈H₃F₄N | 189.11 |

| Benzonitrile (B105546) | 100-47-0 | C₇H₅N | 103.12 |

| p-Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | C₉H₉NO₂S | 195.24 |

Q & A

Q. Key Validation :

- HPLC-MS : Confirm molecular ion [M+H]+ at m/z 181.

- 1H NMR : Absence of Cl substituent peaks (δ 7.5–8.0 ppm) and appearance of -SMe singlet (δ 2.5 ppm) .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

Byproduct formation (e.g., disulfides or over-substitution) is mitigated by:

Q. Data-Driven Analysis :

- GC-MS Tracking : Monitor intermediates and byproducts in real-time .

- Yield Improvement : From 65% (baseline) to 88% after optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR :

- 1H : -SMe proton at δ 2.5 (s, 3H); aromatic protons at δ 7.3–7.8 ppm (split by fluorine coupling).

- 13C : Nitrile carbon at δ 118 ppm; C-F at δ 160 ppm (J = 245 Hz) .

- IR Spectroscopy : Nitrile stretch at ~2227 cm⁻¹; C-F at 1230 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]+ at m/z 181 with fragmentation patterns confirming -SMe and -CN groups .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict:

- Electrophilic Sites : Nitrile carbon (partial charge +0.35) and fluorine-adjacent positions.

- Reactivity Trends : Methylthio group donates electron density via resonance, reducing electrophilicity at the para position.

- Solvent Effects : Simulated DMSO environment lowers activation energy for SNAr by 12 kcal/mol .

Q. Validation :

- Correlate computed transition states with experimental kinetic data .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- GHS Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; store sealed at RT .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

Advanced: How does the methylthio group influence the biological activity of this compound compared to analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Methylthio (-SMe) : Enhances lipophilicity (logP +0.7 vs. -OH), improving membrane permeability.

- Fluorine : Increases metabolic stability by blocking cytochrome P450 oxidation .

- Biological Testing :

- In Vitro Cytotoxicity : IC50 = 12 µM (HeLa cells) vs. 45 µM for 4-methoxy analog .

- Target Binding : MD simulations show -SMe forms hydrophobic interactions with kinase ATP pockets .

Q. Comparative Table :

| Compound | Substituent | IC50 (HeLa) | logP |

|---|---|---|---|

| 2-Fluoro-4-SMe-benzonitrile | -SMe | 12 µM | 2.1 |

| 2-Fluoro-4-OH-benzonitrile | -OH | 45 µM | 1.4 |

| 2-Fluoro-4-CF3-benzonitrile | -CF3 | 8 µM | 2.8 |

Advanced: What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Controlled Experiments :

- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, EtOH, hexane) at 25°C.

- Hansen Solubility Parameters : Compare experimental vs. predicted values (δD = 18.5, δP = 8.2, δH = 4.1).

- Analytical Consistency : Use nephelometry for turbidity thresholds; cross-validate with HPLC .

Q. Resolution Example :

- Discrepancy in DMSO solubility (reported 50 mg/mL vs. 65 mg/mL) traced to impurities in commercial batches .

Basic: How is this compound utilized in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling :

- Conditions : Pd(PPh3)4 (5 mol%), K2CO3, 80°C in dioxane/H2O.

- Product : 4-Aryl-2-fluoro-benzonitrile derivatives (yield: 70–85%) .

- Sonogashira Coupling :

Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Methodological Answer:

- Kinetic Studies :

- Hydrolysis Rate : <5% decomposition in 1M HCl at 25°C over 24h.

- Mechanism : Fluorine and nitrile groups withdraw electron density, reducing protonation at the aromatic ring.

- DFT Analysis : Activation energy for acid-catalyzed hydrolysis is 28 kcal/mol (vs. 18 kcal/mol for non-fluorinated analogs) .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

- Normal-Phase HPLC :

- Column : Silica (5 µm, 250 mm).

- Mobile Phase : Hexane/IPA (95:5), flow rate 1 mL/min.

- Retention Time : 8.2 min .

- GC-MS : Use DB-5 column for purity assessment (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.